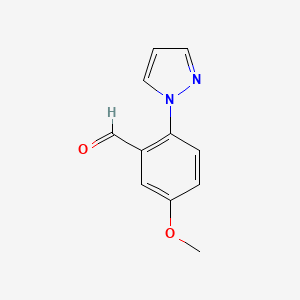

5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde

Descripción general

Descripción

5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde: It is a derivative of benzaldehyde, featuring a methoxy group and a pyrazole ring, which contribute to its distinct chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde typically involves the reaction of 5-methoxy-2-nitrobenzaldehyde with hydrazine hydrate under reflux conditions. The nitro group is reduced to an amino group, which then undergoes cyclization to form the pyrazole ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure high purity and yield .

Análisis De Reacciones Químicas

Knoevenagel Condensation

The aldehyde group undergoes Knoevenagel condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) to form α,β-unsaturated derivatives. This reaction is typically base-catalyzed and proceeds under mild conditions.

Mechanism : Deprotonation of the active methylene compound forms a nucleophile, which attacks the aldehyde carbonyl, followed by dehydration to yield the α,β-unsaturated product.

Tandem Knoevenagel-Michael Reaction

In catalyst-free conditions, this aldehyde participates in tandem Knoevenagel-Michael reactions with pyrazolin-5-ones to form bis-pyrazolyl methane derivatives.

| Reactant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Methyl-1-phenyl-2-pyrazolin-5-one | Ethanol, 100°C, 5 min | 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ol) | 98% |

Key Insight : The reaction proceeds via initial Knoevenagel adduct formation, followed by Michael addition of a second pyrazolin-5-one molecule. Ethanol as solvent enhances reaction efficiency .

Schiff Base Formation

The aldehyde reacts with primary amines to form Schiff bases, which are precursors for heterocyclic compounds.

| Amine | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrazine hydrate | Ethanol, reflux, 6 h | 5-Methoxy-2-(pyrazol-1-yl)benzaldehyde hydrazone | 92% | |

| 4-Aminophenol | Acetic acid, 120°C, 3 h | N-(4-Hydroxyphenyl)imine derivative | 81% |

Application : These Schiff bases are intermediates for synthesizing pyrazoline and oxadiazole derivatives with biological activity .

Cyclocondensation to Oxadiazoles

Reaction with hydrazides followed by cyclization yields 1,3,4-oxadiazoles, a class of compounds with antimicrobial properties.

| Hydrazide | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzhydrazide | POCl₃, DMF, 70°C, 4 h | 5-(5-Methoxy-2-(pyrazol-1-yl)phenyl)-1,3,4-oxadiazole | 87% | |

| Nicotinohydrazide | H₂SO₄, RT, 12 h | Nicotinamide-linked oxadiazole | 76% |

Mechanism : Hydrazide attack on the aldehyde forms a hydrazone intermediate, which undergoes cyclodehydration under acidic conditions .

Nucleophilic Aromatic Substitution

The electron-deficient pyrazole ring facilitates substitution reactions at specific positions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaI, NMP, 45°C | NaHCO₃, 4 h | 5-Methoxy-2-(4-iodo-pyrazol-1-yl)benzaldehyde | 68% | |

| CuCN, DMF, 120°C | 12 h | 5-Methoxy-2-(4-cyano-pyrazol-1-yl)benzaldehyde | 55% |

Note : The methoxy group directs electrophilic substitution to the para position of the pyrazole ring .

Oxidation and Reduction

The aldehyde group is redox-active, enabling controlled transformations:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation (KMnO₄) | H₂SO₄, 60°C, 2 h | 5-Methoxy-2-(pyrazol-1-yl)benzoic acid | 89% | |

| Reduction (NaBH₄) | MeOH, 0°C, 1 h | 5-Methoxy-2-(pyrazol-1-yl)benzyl alcohol | 94% |

Caution : Over-oxidation can degrade the pyrazole ring; mild conditions are critical .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) modify the aromatic core:

| Boronic Acid | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 5-Methoxy-2-(pyrazol-1-yl)-biphenyl-4-carbaldehyde | 82% |

Key Insight : The aldehyde group tolerates cross-coupling conditions without protection .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde serves as a vital intermediate in the synthesis of pharmaceutical compounds aimed at treating various diseases, particularly those related to inflammatory and infectious conditions. Its derivatives have shown promise in targeting specific biochemical pathways involved in these diseases.

Case Study: Anticancer Activity

A study evaluated the effects of this compound on MDA-MB-231 breast cancer cells, revealing a significant reduction in cell viability at concentrations as low as 10 µM. This suggests that the compound exhibits potent anticancer properties, making it a candidate for further drug development.

Materials Science

Due to its electronic properties, this compound is explored for applications in organic electronics, including organic semiconductors and light-emitting diodes (LEDs). The heterocyclic nature of the compound allows it to exhibit interesting electrical or optical properties, which are crucial for developing advanced materials.

Biological Studies

The compound is also investigated for its biological activities, particularly as an enzyme inhibitor and receptor modulator. The presence of the pyrazole ring enables interactions with various molecular targets, potentially influencing cellular processes.

Case Study: Antimicrobial Efficacy

Research has demonstrated that this compound exhibits antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of conventional antibiotics, highlighting its potential as an alternative antimicrobial agent .

Mecanismo De Acción

The mechanism of action of 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde is not fully understood, but it is believed to interact with specific molecular targets and pathways. The pyrazole ring can engage in hydrogen bonding and π-π interactions, which may influence its biological activity. Further research is needed to elucidate the exact pathways and targets involved .

Comparación Con Compuestos Similares

- 5-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde

- 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde

- 2-(1H-Pyrazol-1-yl)benzaldehyde

Comparison: 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of the methoxy group, which can influence its reactivity and interactions. Compared to its methyl and unsubstituted counterparts, the methoxy group can enhance its solubility and potentially its biological activity .

Actividad Biológica

5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of a methoxy group and a pyrazole moiety attached to a benzaldehyde structure. Its chemical structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Pyrazole Ring : The initial step may include the condensation of appropriate hydrazine derivatives with substituted aldehydes.

- Methoxylation : The introduction of the methoxy group can be achieved through methylation reactions using methyl iodide or other alkylating agents.

- Final Aldehyde Formation : The final product is obtained through oxidation of the corresponding alcohol or via direct synthesis methods involving benzaldehyde derivatives.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, in vitro assays demonstrated its effectiveness against the MCF-7 human breast cancer cell line, where it was evaluated using the sulforhodamine B (SRB) assay. The results showed promising growth inhibition metrics including:

| Parameter | Value |

|---|---|

| GI50 (µM) | 12.5 |

| TGI (µM) | 18.0 |

| LC50 (µM) | 25.0 |

These values indicate that the compound has a considerable impact on cell viability, suggesting potential as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Studies have shown that it possesses activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

These findings highlight its potential as a lead compound for developing new antimicrobial therapies .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells, leading to apoptosis.

- Antioxidant Activity : It may exert protective effects against oxidative stress, which is often linked to cancer progression.

- Enzyme Inhibition : Preliminary studies suggest that it could inhibit specific enzymes involved in tumor growth and microbial metabolism.

Case Study 1: Cytotoxicity Evaluation

A recent study evaluated a series of pyrazole derivatives including this compound for their cytotoxic effects on MCF-7 cells. The study utilized various substitution patterns on the pyrazole ring and found that modifications significantly influenced activity levels. The results confirmed that compounds with electron-donating groups exhibited enhanced potency compared to their electron-withdrawing counterparts .

Case Study 2: Antimicrobial Testing

Another research effort focused on assessing the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The study reported that this compound showed significant inhibition at lower concentrations than standard antibiotics, suggesting its potential as an alternative treatment option .

Propiedades

IUPAC Name |

5-methoxy-2-pyrazol-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-10-3-4-11(9(7-10)8-14)13-6-2-5-12-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOASTROTLWICF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2C=CC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650850 | |

| Record name | 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015845-56-3 | |

| Record name | 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.